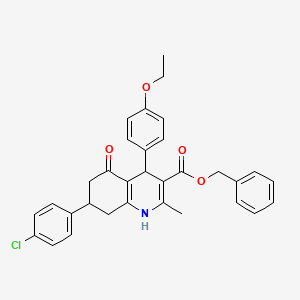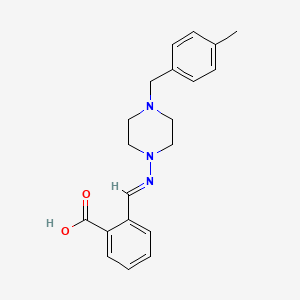![molecular formula C27H24INO5S2 B11678099 (5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678099.png)
(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between the thiazolidinone and a benzaldehyde derivative.
Iodination and Methoxylation: The aromatic ring is functionalized with iodine and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted thiazolidinones.
Scientific Research Applications
(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of iodine and methoxy groups, along with the thiazolidinone core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H24INO5S2 |
|---|---|
Molecular Weight |
633.5 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H24INO5S2/c1-31-21-10-6-7-11-22(21)33-12-13-34-25-20(28)14-19(15-23(25)32-2)16-24-26(30)29(27(35)36-24)17-18-8-4-3-5-9-18/h3-11,14-16H,12-13,17H2,1-2H3/b24-16- |
InChI Key |
LVBSFEAONACBKP-JLPGSUDCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-4-{[4-({2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde](/img/structure/B11678020.png)
![3-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11678022.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11678024.png)
![2-[(E)-(diphenylhydrazinylidene)methyl]-1-benzothiophen-3-yl hexanoate](/img/structure/B11678028.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11678036.png)
![Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B11678038.png)
![3-[(3,4-Dimethoxybenzoyl)oxy]-5-methylphenyl 3,4-dimethoxybenzoate](/img/structure/B11678039.png)
![3-chloro-5-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678046.png)


![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11678075.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate](/img/structure/B11678092.png)
![6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11678094.png)
![5-({3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11678097.png)
